molecular formula C11H4Cl3NO3 B14263539 4-(3,4-Dichloro-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoyl chloride CAS No. 183281-07-4

4-(3,4-Dichloro-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoyl chloride

Cat. No.: B14263539
CAS No.: 183281-07-4
M. Wt: 304.5 g/mol
InChI Key: OLKCGPLSPVMXAT-UHFFFAOYSA-N
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Description

4-(3,4-Dichloro-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoyl chloride is a chemical compound with the molecular formula C11H5Cl2NO3 It is a derivative of benzoic acid and contains a pyrrole ring substituted with two chlorine atoms and a benzoyl chloride group

Preparation Methods

Scientific Research Applications

4-(3,4-Dichloro-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoyl chloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 4-(3,4-Dichloro-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoyl chloride involves its reactivity with nucleophiles, such as amines and alcohols, leading to the formation of amides and esters. The molecular targets and pathways involved depend on the specific derivatives and their applications. For example, in biological systems, its derivatives may interact with cellular enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar compounds to 4-(3,4-Dichloro-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoyl chloride include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable for various synthetic and research applications.

Properties

IUPAC Name

4-(3,4-dichloro-2,5-dioxopyrrol-1-yl)benzoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H4Cl3NO3/c12-7-8(13)11(18)15(10(7)17)6-3-1-5(2-4-6)9(14)16/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLKCGPLSPVMXAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)Cl)N2C(=O)C(=C(C2=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H4Cl3NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10775474
Record name 4-(3,4-Dichloro-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10775474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183281-07-4
Record name 4-(3,4-Dichloro-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10775474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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